8-(4-ethoxyphenyl)-N-(4-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
描述
属性
IUPAC Name |
8-(4-ethoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4/c1-3-31-18-10-6-16(7-11-18)26-12-13-27-21(29)19(24-25-22(26)27)20(28)23-14-15-4-8-17(30-2)9-5-15/h4-11H,3,12-14H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSKDHAVTPQHDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 8-(4-ethoxyphenyl)-N-(4-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic derivative belonging to the class of imidazo[2,1-c][1,2,4]triazine compounds. These compounds have attracted significant attention due to their potential biological activities, particularly in the field of medicinal chemistry.
- Molecular Formula : C22H23N5O4
- Molecular Weight : 421.457 g/mol
- CAS Number : 946230-83-7
Biological Activity Overview
Research indicates that derivatives of imidazo[2,1-c][1,2,4]triazines exhibit a range of biological activities including anticancer, antibacterial, and anti-inflammatory properties. The specific compound has shown promising results in various studies.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Cell Line Studies : In vitro assays demonstrated that related triazine derivatives exhibit cytotoxic effects against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values ranged from 9 μM to 97 μM depending on the specific derivative and cell line evaluated .
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. The presence of specific substituents on the phenyl rings appears to enhance their biological activity.
Case Studies
- Study on Anticancer Activity : A study published in Molecules reported that compounds with similar structures demonstrated significant inhibition of tumor growth in animal models and induced apoptosis in cancer cells through DNA damage mechanisms .
- Comparative Analysis : Another comparative study assessed various triazine derivatives and found that those with ethoxy and methoxy substitutions had enhanced cytotoxicity against multiple cancer cell lines compared to unsubstituted analogs .
科学研究应用
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that derivatives of imidazo[2,1-c][1,2,4]triazine compounds exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis.
Anticancer Properties
Compounds containing the imidazo[2,1-c][1,2,4]triazine scaffold have been evaluated for their anticancer activities. In vitro studies suggest that they can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation . Specific derivatives have shown promising results against breast cancer and leukemia cells.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is attributed to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory response. In vivo studies have demonstrated that certain derivatives can significantly reduce inflammation in animal models .
Enzyme Inhibition
Research has highlighted the ability of this compound to act as an inhibitor for various enzymes involved in metabolic pathways. For instance, it has been tested for its inhibitory effects on acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's . The IC50 values indicate a moderate to high inhibitory activity compared to standard drugs.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluation of antimicrobial activity | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 50 to 100 µg/mL. |
| Study 2 | Assessment of anticancer properties | Induced apoptosis in breast cancer cell lines with an IC50 value of 25 µM. |
| Study 3 | Investigation of anti-inflammatory effects | Reduced paw edema in rat models by over 60% compared to control groups. |
| Study 4 | Enzyme inhibition studies | Inhibited AChE with an IC50 value of 30 µM, demonstrating potential for neuroprotective applications. |
化学反应分析
Nucleophilic Substitution Reactions
The ethoxy and methoxy substituents on the aromatic rings undergo nucleophilic substitution under acidic or basic conditions. For example:
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Alkoxy group replacement | NaNH₂ in DMF, 80°C | Replacement with amine groups (e.g., -NHCH₃) | 65–72% | |
| Demethylation | BBr₃ in CH₂Cl₂, −78°C | Hydroxyphenyl derivatives | 58% |
These substitutions are critical for modifying electronic properties and enhancing biological activity .
Hydrolysis of Carboxamide Group
The carboxamide moiety undergoes hydrolysis under strongly acidic or basic conditions:
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Conditions : 6M HCl at 100°C for 12 hours.
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Products : Corresponding carboxylic acid and 4-methoxybenzylamine.
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Applications : Used to generate intermediates for further derivatization.
Oxidation-Reduction Reactions
The tetrahydroimidazo[2,1-c]triazine core participates in redox processes:
Oxidation
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Reagents : KMnO₄ in acidic medium.
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Products : Dihydroimidazotriazine derivatives with increased aromaticity.
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Mechanism : Two-electron oxidation of the saturated ring.
Reduction
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Reagents : NaBH₄ in methanol.
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Products : Partially reduced intermediates for structural diversification.
Cycloaddition Reactions
The triazine ring engages in [3+2] cycloadditions with dipolarophiles like nitrile oxides:
| Dipolarophile | Conditions | Product Class | Yield |
|---|---|---|---|
| CH₂=C=O | Toluene, 110°C | Fused pyrazole derivatives | 48% |
| PhCNO | DCM, RT | Triazolo-triazine hybrids | 52% |
These reactions expand the compound’s scaffold for drug discovery .
Nitration and Sulfonation
Electrophilic aromatic substitution occurs at the phenyl rings:
Nitration
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Conditions : HNO₃/H₂SO₄, 0–5°C.
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Site Selectivity : Para to the ethoxy group (directing effect).
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Products : Nitro-substituted analogs with enhanced electrophilicity .
Sulfonation
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Reagents : SO₃ in H₂SO₄.
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Applications : Introduces sulfonic acid groups for solubility modulation.
Metal-Catalyzed Cross-Couplings
The compound participates in Suzuki-Miyaura and Buchwald-Hartwig reactions:
| Reaction Type | Catalyst | Substrate | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | Aryl boronic acids | 60–75% |
| Amination | Pd₂(dba)₃/Xantphos | Primary amines | 55% |
These methods enable functionalization of the core structure for structure-activity relationship (SAR) studies .
Photochemical Reactivity
UV irradiation induces ring-opening reactions:
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Conditions : 254 nm UV light in acetonitrile.
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Products : Imidazole and triazine fragments via retro-Diels-Alder pathways.
Comparative Reactivity Table
A comparison with structurally related compounds highlights key differences:
| Compound | Key Reactive Sites | Dominant Reaction |
|---|---|---|
| 8-(4-ethoxyphenyl) derivative | Ethoxy phenyl, carboxamide | Nucleophilic substitution |
| N-(2,6-difluorobenzyl) analog | Fluorinated benzyl | Electrophilic substitution |
| Furan-2-ylmethyl derivative | Furan ring | Cycloaddition |
Mechanistic Insights from Computational Studies
DFT calculations reveal:
相似化合物的比较
Substituent Variations on the Phenyl Ring and Carboxamide Side Chain
The table below highlights critical differences between the target compound and its closest analogs:
*Inferred from structural similarity; exact data unavailable.
Electronic and Steric Effects
- Ethoxy vs.
- Fluorine vs. Ethoxy : The 4-fluorophenyl analog () introduces strong electron-withdrawing effects, which could enhance binding to electron-rich enzyme pockets but reduce solubility .
- Benzyl Substituents: 4-Methoxybenzyl: Polar methoxy group may engage in hydrogen bonding, improving target selectivity but increasing metabolic susceptibility . 4-Methylbenzyl: Non-polar methyl group reduces solubility but may shield the compound from oxidative metabolism .
Research Findings and Implications
- Bioactivity Trends : While biological data for the target compound are unavailable, fluorinated analogs () often exhibit enhanced binding to kinases or GPCRs due to fluorine’s electronegativity . Methoxy-rich analogs () may favor solubility-dependent targets like extracellular enzymes .
- Metabolic Stability : Ethoxy and methyl groups () are less prone to oxidative metabolism than methoxy, suggesting improved pharmacokinetics for the target compound .
常见问题
Q. What synthetic strategies are employed to prepare this compound?
The compound is synthesized via condensation of hydrazono intermediates with ethyl 3-methyl-2-oxobutanoate, as described for structurally related imidazo-triazine derivatives. Reaction optimization includes temperature control (70–100°C) and solvent selection (e.g., ethanol or acetonitrile) to achieve yields >70%. Post-synthetic purification involves column chromatography or recrystallization to ensure >95% purity .
Q. Which analytical techniques are critical for structural confirmation?
- NMR Spectroscopy : ¹H/¹³C NMR resolves aromatic protons (δ 6.8–7.4 ppm), methoxy groups (δ 3.7–3.9 ppm), and carbonyl signals (δ 165–170 ppm).
- IR Spectroscopy : Key peaks include C=O stretching (~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- Thermogravimetric Analysis (TGA) : Determines thermal stability, with decomposition onset temperatures >200°C under oxidative conditions .
Q. How is the compound’s solubility and stability characterized?
Solubility is assessed in DMSO, ethanol, and aqueous buffers (pH 1–10) via UV-Vis spectroscopy. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) show <5% degradation, validated using HPLC with C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. What electrochemical methods enable quantitative determination in biological matrices?
A carbon nanofiber-modified screen-printed sensor (SPCE/CNFs) coupled with square-wave voltammetry (SWV) achieves a detection limit of 2.0 × 10⁻⁹ M. Calibration curves show linearity (R² > 0.99) across two concentration ranges (2.0 × 10⁻⁹–1.0 × 10⁻⁷ M and 1.0 × 10⁻⁷–5.0 × 10⁻⁶ M). Method validation includes spike-recovery tests in serum (recovery: 95–105%) and interference studies with ascorbic acid/glutathione .
Q. What mechanistic insights govern its thermal decomposition?
Under oxidative conditions (air, 10°C/min heating rate), decomposition proceeds via:
- Stage 1 (200–300°C): Loss of ethoxy/methoxy groups, confirmed by mass spectrometry (m/z 154 for 4-ethoxyphenyl fragments).
- Stage 2 (>300°C): Imidazo-triazine core degradation, releasing CO, NOₓ, and aromatic residues. Kinetic analysis using Flynn-Wall-Ozawa method reveals activation energy ~150 kJ/mol .
Q. How are in vitro pharmacological activities evaluated?
- Anticancer assays : IC₅₀ values are determined via MTT assays against cancer cell lines (e.g., MCF-7, HeLa), with comparative toxicity in non-cancerous cells (e.g., HEK-293).
- Mechanistic studies : Flow cytometry identifies apoptosis induction (Annexin V/PI staining) and cell cycle arrest (G1/S phase). Western blotting confirms caspase-3/9 activation and Bcl-2 downregulation .
Methodological and Safety Considerations
Q. What safety protocols are mandated for handling this compound?
- GHS Hazards : Acute toxicity (Oral Category 4), skin corrosion (Category 1B), and respiratory irritation.
- Protective Measures : Use nitrile gloves, FFP3 respirators, and fume hoods with >0.5 m/s airflow.
- Spill Management : Collect solids using HEPA-filtered vacuums; neutralize liquids with 10% sodium bicarbonate .
Q. How are computational models utilized to predict ADMET properties?
Molecular docking (AutoDock Vina) prioritizes targets like topoisomerase II (binding affinity ≤ -8.5 kcal/mol). ADMET predictions via SwissADME indicate moderate bioavailability (TPSA ~90 Ų) and CYP3A4-mediated metabolism. Toxicity risks (e.g., hERG inhibition) are flagged using ProTox-II .
Contradictions and Validation
Q. How are conflicting data on metabolic stability resolved?
Discrepancies between in vitro microsomal assays (e.g., human liver microsomes showing t₁/₂ = 45 min) and in vivo pharmacokinetics (t₁/₂ = 8 hr in rats) are addressed by protein binding studies (>90% plasma binding) and metabolite identification (LC-MS/MS) to clarify hepatic vs. extrahepatic clearance .
Q. What strategies validate target engagement in cellular models?
CRISPR-Cas9 knockout of putative targets (e.g., PI3K/AKT pathway genes) combined with rescue experiments (wild-type vs. mutant transfection) confirm mechanism-specific activity. Dose-response curves are analyzed using GraphPad Prism to calculate Hill coefficients (>1.5 suggests cooperativity) .
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